molecular formula C5H13Cl2N5 B6278373 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride CAS No. 123291-49-6

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride

Cat. No. B6278373
CAS RN: 123291-49-6
M. Wt: 214.1
InChI Key:
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Description

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride (2-AMT-EDC) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of triazole, a five-membered heterocyclic ring containing three nitrogen atoms. 2-AMT-EDC has a wide range of applications in biochemistry, pharmacology, and drug development.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has been studied for its potential applications in a variety of scientific fields. It has been used as a substrate for the enzyme tyrosinase in studies of melanin biosynthesis, as well as a substrate for the enzyme acetylcholinesterase in studies of the nervous system. It has also been studied for its potential applications in the development of new drugs and therapies for cancer, Alzheimer’s disease, and other neurological disorders.

Mechanism of Action

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has been shown to act as an inhibitor of both tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme responsible for the production of melanin, and inhibition of this enzyme can lead to decreased melanin production. Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of melanin in the skin, as well as to inhibit the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to have potential applications in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it has a wide range of potential applications in a variety of scientific fields. However, there are some limitations to its use in lab experiments. For example, it is not very stable, and it can be toxic to humans and animals if not handled properly.

Future Directions

There are a number of potential future directions for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride. One potential direction is to continue to explore its potential applications in the development of new drugs and therapies for cancer, Alzheimer’s disease, and other neurological disorders. Another potential direction is to investigate its potential use in the treatment of other diseases and disorders, such as diabetes, obesity, and cardiovascular disease. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into its synthesis and stability could lead to improved methods for its production and storage.

Synthesis Methods

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride can be synthesized by reacting ethylenediamine with 2-chloro-4-nitrobenzoic acid in the presence of sodium hydroxide. This reaction produces 4-aminomethyl-2-nitrobenzoic acid, which is then treated with sodium azide to form 4-aminomethyl-2-nitrobenzotriazole. This compound is then reduced with sodium borohydride to form 2-amino-4-methyl-1H-1,2,3-triazole, which is then reacted with ethyl chloroformate to form 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride' involves the reaction of two starting materials, namely 1,2,3-triazole and ethylenediamine, followed by a series of chemical reactions to obtain the final product.", "Starting Materials": [ "1,2,3-triazole", "ethylenediamine", "sodium azide", "formaldehyde", "hydrogen chloride gas" ], "Reaction": [ "Step 1: 1,2,3-triazole is reacted with sodium azide in the presence of a solvent such as dimethylformamide (DMF) to form 4-azido-1H-1,2,3-triazole.", "Step 2: 4-azido-1H-1,2,3-triazole is then reacted with formaldehyde and ethylenediamine in the presence of a solvent such as ethanol to form 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine.", "Step 3: The final step involves the conversion of the free amine group in the product to its dihydrochloride salt form. This is achieved by bubbling hydrogen chloride gas through a solution of the product in a solvent such as ethanol to obtain the final product, 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride." ] }

CAS RN

123291-49-6

Product Name

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride

Molecular Formula

C5H13Cl2N5

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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